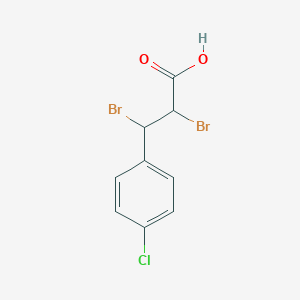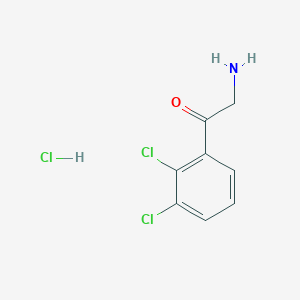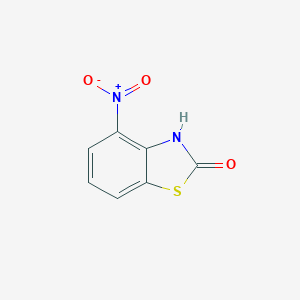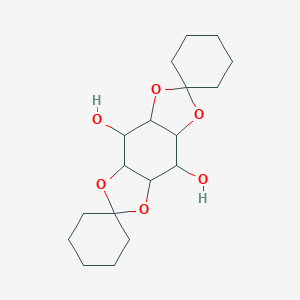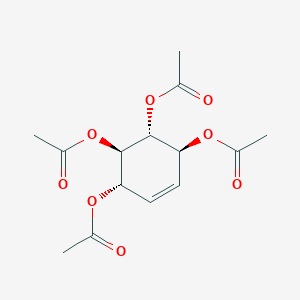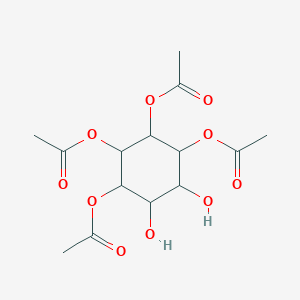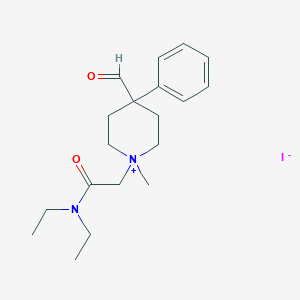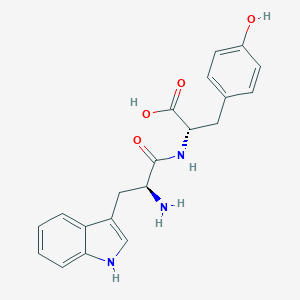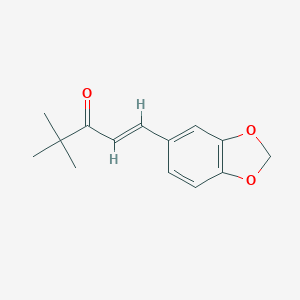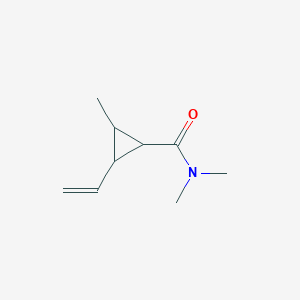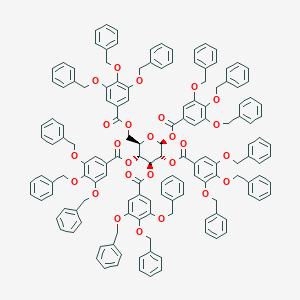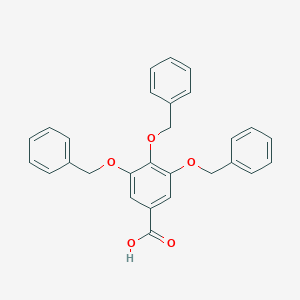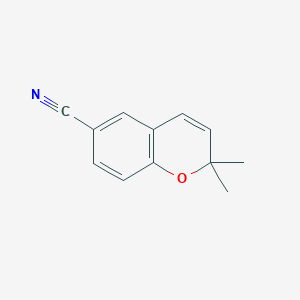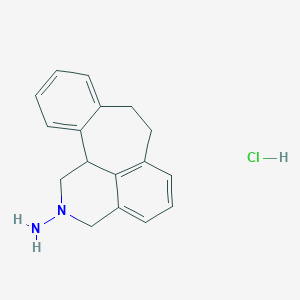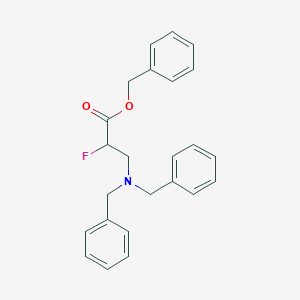
Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(dibenzylamino)-2-fluoropropanoate: is an organic compound that features a benzyl group, a dibenzylamino group, and a fluorine atom attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(dibenzylamino)-2-fluoropropanoate typically involves the following steps:
Formation of the Propanoate Backbone: The initial step involves the preparation of the 2-fluoropropanoate backbone. This can be achieved through the fluorination of a suitable precursor, such as 2-chloropropanoate, using a fluorinating agent like potassium fluoride.
Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the 2-fluoropropanoate with dibenzylamine under basic conditions.
Benzylation: The final step involves the benzylation of the amino group. This can be achieved by reacting the intermediate product with benzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of Benzyl 3-(dibenzylamino)-2-fluoropropanoate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: Benzyl 3-(dibenzylamino)-2-fluoropropanoate can undergo oxidation reactions, particularly at the benzyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the propanoate backbone. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atom in the propanoate backbone can be substituted with other nucleophiles. This can be achieved using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thioethers.
科学的研究の応用
Chemistry: Benzyl 3-(dibenzylamino)-2-fluoropropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, Benzyl 3-(dibenzylamino)-2-fluoropropanoate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
作用機序
The mechanism of action of Benzyl 3-(dibenzylamino)-2-fluoropropanoate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzyl and dibenzylamino groups can also interact with biological molecules, potentially affecting enzyme activity and receptor binding.
類似化合物との比較
Benzyl 3-(dimethylamino)-2-fluoropropanoate: Similar structure but with dimethylamino instead of dibenzylamino.
Benzyl 3-(dibenzylamino)-2-chloropropanoate: Similar structure but with chlorine instead of fluorine.
Benzyl 3-(dibenzylamino)-2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness: Benzyl 3-(dibenzylamino)-2-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
benzyl 3-(dibenzylamino)-2-fluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZWKAWTHAMCLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
